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Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile
acid transporter (IBAT). By blocking IBAT, Volixibat is designed to reduce the reabsorption of
bile acids from the terminal ileum, thereby increasing their excretion in feces.[1] This
mechanism of action holds therapeutic promise for cholestatic liver diseases such as Primary
Sclerosing Cholangitis (PSC), where the accumulation of bile acids is a key driver of symptoms
and liver damage.[1] PSC is a chronic, progressive disease characterized by inflammation and
fibrosis of the bile ducts, leading to cholestasis, pruritus (itching), fatigue, and eventual liver
failure.[2] Currently, there are no approved therapies that halt the progression of PSC.

This document provides an overview of the current research on Volixibat for PSC, focusing on
the available clinical trial data, relevant experimental protocols, and the underlying signaling
pathways.

Mechanism of Action of Volixibat

Volixibat targets the enterohepatic circulation of bile acids. In a healthy state, approximately
95% of bile acids are reabsorbed in the terminal ileum by IBAT (also known as the apical
sodium-dependent bile acid transporter, ASBT) and returned to the liver. In cholestatic
conditions like PSC, this recycling process is impaired, leading to an accumulation of toxic bile
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acids in the liver and systemic circulation. This accumulation contributes to liver injury and
symptoms such as pruritus.

By inhibiting IBAT, Volixibat interrupts this cycle, leading to a significant increase in the fecal
excretion of bile acids.[1][3] This, in turn, is expected to lower the concentration of bile acids in
the liver and serum, thereby alleviating cholestatic symptoms and potentially reducing liver
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Caption: Mechanism of action of Volixibat in the enterohepatic circulation of bile acids.

Clinical Development in Primary Sclerosing
Cholangitis: The VISTAS Trial

Volixibat is currently being evaluated for the treatment of pruritus associated with PSC in the
Phase 2b VISTAS (A Study to Evaluate Efficacy and Safety of an Investigational Drug Named
Volixibat in Patients With Itching Caused by Primary Sclerosing Cholangitis) clinical trial
(NCT04663308).
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VISTAS Trial Design:

Parameter Description

Study Phase Phase 2b

Study Design Randomized, double-blind, placebo-controlled
Population Patients with PSC and cholestatic pruritus

Volixibat (20 mg or 80 mg) administered orally

Intervention ) )

twice daily, or placebo
Treatment Duration 28 weeks

Change from baseline in pruritus as measured
Primary Endpoint by the Adult Itch Reported Outcome (IltchRO)

scale

] Assessments of fatigue, serum bile acids, and
Secondary Endpoints
safety

An independent data review committee has reviewed the interim analysis of the VISTAS trial
and recommended the continuation of the study with the 20 mg twice-daily dose, as the trial
met pre-specified efficacy and safety thresholds. However, specific quantitative data from this
interim analysis for the PSC cohort has not been publicly disclosed. Top-line results from the
fully enrolled VISTAS trial are anticipated in the second quarter of 2026.

lllustrative Data from a Related Indication: VANTAGE
Trial in Primary Biliary Cholangitis (PBC)

While quantitative data for PSC is pending, interim results from the VANTAGE trial
(NCT05050136), a similar Phase 2b study of Volixibat in patients with Primary Biliary
Cholangitis (PBC), provide insight into the potential efficacy of IBAT inhibition. It is important to
note that the following data is from a different patient population and should not be directly
extrapolated to PSC.

VANTAGE Trial (PBC) Interim Results:
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Volixibat
Outcome Measure . Placebo p-value
(Combined Doses)

Change in Adult
IltchRO Score from -3.82 -1.50 <0.0001
Baseline

Placebo-Adjusted
Difference in Adult -2.32 N/A 0.0026
ItchRO Score

Patients with >50%
Reduction in Serum 75% Not Reported Not Reported
Bile Acids

Safety and Tolerability (VANTAGE Trial):
» No new safety signals were observed.

e The most common adverse event was diarrhea (77%), which was generally mild to moderate
and transient.

e There were no clinically meaningful changes in liver biomarkers.

Experimental Protocols

Assessment of Pruritus: The Adult Itch Reported
Outcome (ItchRO™) Scale

Objective: To quantify the severity of itching from the patient's perspective.

Methodology: The Adult ItchRO™ is a patient-reported outcome tool where individuals rate the
severity of their itch on an 11-point numeric rating scale (NRS), from O (no itching) to 10 (worst
imaginable itching).

Protocol:

» Data Collection: Patients complete an electronic diary twice daily (morning and evening).
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e Scoring:
o The highest score from the morning and evening assessments is used as the daily score.
o Weekly sum scores are calculated as the sum of the daily scores over 7 days.

o The primary efficacy endpoint in the VISTAS trial is the change from baseline in the weekly
averaged daily itch score.

Quantification of Serum Bile Acids (sBA)

Objective: To measure the concentration of total bile acids in serum as a pharmacodynamic
marker of IBAT inhibition.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold
standard for the accurate and sensitive quantification of individual and total bile acids in
biological samples.

Protocol Overview (based on established LC-MS/MS methods):

e Sample Preparation:

[¢]

Collect whole blood from fasting patients into a serum separator tube.

[e]

Allow the blood to clot and then centrifuge to separate the serum.

o

Precipitate proteins from the serum sample (e.g., by adding methanol).

[¢]

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the bile
acids.

e LC-MS/MS Analysis:

o Inject the supernatant into an LC-MS/MS system.

o Separate the different bile acid species using a suitable chromatography column (e.g., a
C18 column).
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o Detect and quantify the individual bile acids using a mass spectrometer in multiple
reaction monitoring (MRM) mode.

o Data Analysis:

o Calculate the concentration of each bile acid by comparing its signal to that of a known
internal standard.

o Sum the concentrations of all measured bile acids to determine the total serum bile acid
level.

Visualizations
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Clinical Trial Workflow: VISTAS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://liverdiseasenews.com/news/phase-2-trial-volixibat-psc-now-fully-enrolled/
https://www.aasld.org/practice-guidelines/primary-sclerosing-cholangitis-and-cholangiocarcinoma
https://www.biospace.com/mirum-pharmaceuticals-presents-new-data-from-its-maralixibat-and-volixibat-clinical-studies-at-aasld-annual-meeting
https://www.biospace.com/mirum-pharmaceuticals-presents-new-data-from-its-maralixibat-and-volixibat-clinical-studies-at-aasld-annual-meeting
https://www.benchchem.com/product/b12413461#compound-name-in-specific-disease-research
https://www.benchchem.com/product/b12413461#compound-name-in-specific-disease-research
https://www.benchchem.com/product/b12413461#compound-name-in-specific-disease-research
https://www.benchchem.com/product/b12413461#compound-name-in-specific-disease-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12413461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

